Cloranolol
Overview
Description
Determination of Cloranolol Residues
The study titled "Determination of Residues of Cloransulam-methyl in Soybeans and Soybean Forage, Hay, and Processed Commodities by Capillary Gas Chromatography with Mass Spectrometric Detection" focuses on the analytical methodology for detecting cloransulam-methyl residues in soybeans and related products. The method involves purification using C18 and neutral alumina solid phase extraction and derivatization to N-methylcloransulam-methyl for quantitation and confirmation of residues .
Effects on Soil Microorganisms
Another study, "Effects of cloransulam-methyl and diclosulam on soil nitrogen and carbon cycle-related microorganisms," examines the impact of these herbicides on soil microbes. The research indicates that cloransulam-methyl and diclosulam can affect the abundance of functional bacteria related to pesticide degradation and influence nitrification and denitrification reactions. The study also explores the activation of β-glucosidase and urease enzymes by these herbicides, providing insights into their environmental risks .
Molecular Structure Analysis
The paper "SKELETAL MOLECULAR STRUCTURE OF CLOSO-2,3-DICARBAHEXABORANE(6) FROM MICROWAVE SPECTRAL STUDIES" discusses the molecular structure of a different compound, closo-2,3-dicarbahexaborane(6), determined through microwave spectral studies of various isotopic species. This research provides precise bond lengths and the dipole moment of the molecule, contributing to the understanding of its molecular structure .
Extraction from Soil
Lastly, "Extraction of cloransulam-methyl from soil with subcritical water and supercritical CO2" compares the efficiency of different extraction methods for cloransulam-methyl from soil. The study finds that supercritical CO2 is less efficient than conventional organic solvents and that water can be as effective as organic solvents for extraction, although hydrolysis of cloransulam-methyl occurs at higher temperatures .
Scientific Research Applications
1. Herbicide Use and Environmental Impact
Cloransulam-methyl, a compound related to Cloranolol, is used as a herbicide for controlling broadleaf weeds in various crops. It has been studied for its environmental impact, particularly on soil microorganisms. Research indicates that cloransulam-methyl increases the abundance of functional bacteria related to pesticide degradation and affects soil nitrogen and carbon cycle-related microorganisms. These studies provide insights into the environmental risks and benefits of using this herbicide (Zhang et al., 2021); (Billington et al., 2010).
2. Pharmacokinetics in Animals
Studies on the nature of cloransulam-methyl residue in lactating goats have provided insights into its pharmacokinetics in animals. These studies found that cloransulam-methyl is rapidly excreted with very low bioaccumulation potential, indicating its safety in animal health contexts (Lewer et al., 2000).
3. Quality Control in Herbal Medicine
Research into the quality control of compound liquorice tablets (CLQTs), which contain components related to Cloranolol, has led to the development of innovative methods for ensuring the quality of complex herbal medicines. These methods include high-performance liquid chromatography and multi-wavelength maximization fusion profiling, contributing significantly to the field of pharmaceutical quality control (Gong et al., 2021).
4. Analysis in Food Products
The analysis of triazolopyrimidine sulfoanilide herbicides, including compounds similar to Cloranolol, in food products like soy milk is crucial for ensuring food safety. Techniques such as capillary electrophoresis-mass spectrometry have been developed for this purpose, highlighting the importance of detecting trace levels of herbicides in food products (Hernández-Borges et al., 2005).
5. Impact on Crop Sensitivity
Studies have also been conducted to understand the sensitivity of various crops like sweet corn and potatoes to cloransulam-methyl soil residues. These studies are essential for determining the safe use of this herbicide in agricultural practices, ensuring crop health and yield (Felix et al., 2002).
properties
IUPAC Name |
1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCMOTOFHFTUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54247-25-5 (hydrochloride) | |
Record name | Cloranolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30865962 | |
Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cloranolol | |
CAS RN |
39563-28-5 | |
Record name | Cloranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39563-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloranolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13508 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLORANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U058H86V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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